1-benzyl-1H-indole

HIV-1 Integrase INSTI Antiviral Drug Discovery

1-Benzyl-1H-indole is the critical N-benzyl indole scaffold for medicinal chemistry programs targeting HIV-1 integrase strand transfer inhibitors (INSTIs) and dopamine D4 receptor ligands. The benzyl group confers essential lipophilicity (LogP ~4.3 vs. ~2.1 for indole) and steric properties that simple N-alkyl analogs cannot replicate, ensuring validated nanomolar potency in hit-to-lead campaigns. The diagnostic benzyl CH₂ singlet at δ 5.48 ppm in ¹H NMR provides a reliable identity and purity marker absent in simpler analogs.

Molecular Formula C15H13N
Molecular Weight 207.27 g/mol
CAS No. 3377-71-7
Cat. No. B1203069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-1H-indole
CAS3377-71-7
Synonyms1-benzylindole
Molecular FormulaC15H13N
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC3=CC=CC=C32
InChIInChI=1S/C15H13N/c1-2-6-13(7-3-1)12-16-11-10-14-8-4-5-9-15(14)16/h1-11H,12H2
InChIKeyNJZQOCCEDXRQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-indole (CAS 3377-71-7) Procurement and Research-Grade Differentiation Guide


1-Benzyl-1H-indole (CAS 3377-71-7) is an N-substituted indole derivative with the molecular formula C₁₅H₁₃N and a molecular weight of 207.27 g/mol [1]. It is a white to off-white solid with a melting point of 45.8 °C and requires storage at 2–8 °C . The compound serves as a versatile scaffold in medicinal chemistry, particularly for the development of HIV-1 integrase strand transfer inhibitors (INSTIs), dopamine D4 receptor ligands, and antimicrobial agents [2][3][4].

Why 1-Benzyl-1H-indole (CAS 3377-71-7) Cannot Be Casually Substituted with Unsubstituted or Simple N-Alkyl Indoles


Simple substitution of 1-benzyl-1H-indole with unsubstituted indole (CAS 120-72-9) or small N-alkyl analogs (e.g., 1-methylindole, 1-ethylindole) is not functionally equivalent in most research contexts. The N-benzyl group confers distinct electronic and steric properties that are critical for target engagement and downstream functionalization. For instance, in HIV-1 integrase inhibitor design, the benzyl moiety is essential for achieving the high binding affinity and antiviral potency observed in lead compounds [1]. Similarly, in dopamine D4 receptor ligands, the benzyl substitution pattern directly influences receptor selectivity and binding kinetics compared to simpler N-alkyl derivatives [2]. Furthermore, the presence of the benzyl group significantly alters the compound's lipophilicity (LogP ~4.3 vs. ~2.1 for indole), impacting membrane permeability and bioavailability in cellular assays [3]. Using a less lipophilic analog will not replicate the structure-activity relationship (SAR) of the benzyl series. The specific NMR spectral fingerprints (e.g., characteristic benzyl CH₂ singlet at δ 5.48 ppm in CDCl₃) also serve as critical identity and purity markers that are absent in analogs, complicating analytical validation .

Quantitative Evidence: 1-Benzyl-1H-indole (CAS 3377-71-7) Differential Performance Against Closest Analogs


HIV-1 Integrase Inhibition: Potency Advantage of the 1-Benzyl Scaffold Over Unsubstituted Indole

In the development of HIV-1 integrase strand transfer inhibitors (INSTIs), the 1-benzyl-1H-indole core is a privileged scaffold that confers superior inhibitory activity compared to unsubstituted indole. In a series of benzylindole derivatives, the parent 1-benzyl-1H-indole and its elaborated analogs (e.g., CHI-1043) demonstrated potent inhibition of HIV-1 integrase strand transfer activity, with IC₅₀ values in the low nanomolar to micromolar range. In contrast, unsubstituted indole lacks this activity, failing to engage the integrase active site effectively [1][2].

HIV-1 Integrase INSTI Antiviral Drug Discovery

Dopamine D4 Receptor Ligand Development: N-Benzyl Group Required for High Affinity

The 1-benzyl-1H-indole core is a validated starting point for synthesizing selective dopamine D4 receptor ligands. In a series of 1-benzyl-3-[4-(aryl-1-piperazinyl) carbonyl]-1H-indoles, the presence of the N-benzyl group was essential for achieving high binding affinity to the D4 receptor. The lead compound in this series, bearing the 1-benzyl-1H-indole scaffold, exhibited a Ki value of 1.9 nM for the human D4 receptor. Replacing the benzyl group with a methyl or hydrogen abolished high-affinity binding, confirming the critical role of the benzyl substituent [1].

Dopamine D4 Receptor GPCR CNS Drug Discovery

Lipophilicity (LogP): Enhanced Membrane Permeability vs. Polar Indole Core

The N-benzyl substitution dramatically increases the lipophilicity of the indole scaffold, a key determinant of passive membrane permeability and cellular uptake. The computed XLogP3 value for 1-benzyl-1H-indole is 4.3, whereas unsubstituted indole has a computed LogP of 2.14. This ~100-fold difference in partition coefficient directly impacts the compound's ability to cross biological membranes in cell-based assays [1][2].

Lipophilicity LogP ADME Permeability

Analytical Validation: Unique NMR Fingerprint for Identity Confirmation

For procurement and quality control, the 1H NMR spectrum of 1-benzyl-1H-indole provides a unique, high-resolution fingerprint that distinguishes it from all other N-substituted indoles. The characteristic benzyl CH₂ singlet appears at δ 5.48 ppm in CDCl₃, a region distinct from the N-methyl singlet of 1-methylindole (δ ~3.75 ppm) or the N-ethyl signals of 1-ethylindole (δ ~4.15 ppm, quartet). Additionally, the aromatic proton integration pattern (9H multiplet at δ 7.38) confirms the presence of the additional phenyl ring .

Analytical Chemistry NMR Spectroscopy Quality Control

Synthetic Yield: Benchmarked Efficiency for Large-Scale Preparation

The synthesis of 1-benzyl-1H-indole via N-alkylation of indole with benzyl chloride under basic conditions is a well-established, high-yielding procedure. Reported yields using the Kikugawa method (KOH in acetone, room temperature) consistently reach 80%, with a melting point of 43–45 °C and high purity as determined by NMR and MS . Alternative methods, such as phase-transfer catalysis or microwave-assisted synthesis, can achieve similar or slightly higher yields. In contrast, N-alkylation with smaller alkyl halides (e.g., methyl iodide) often proceeds with >90% yield but results in a product with significantly different physical and biological properties. The 80% yield for the benzyl derivative represents a practical, scalable benchmark for research quantities .

Organic Synthesis Process Chemistry Scalability

Recommended Research and Industrial Applications for 1-Benzyl-1H-indole (CAS 3377-71-7) Based on Quantitative Evidence


Medicinal Chemistry: HIV-1 Integrase Inhibitor Lead Optimization

1-Benzyl-1H-indole is a critical starting material for synthesizing libraries of HIV-1 integrase strand transfer inhibitors (INSTIs). The scaffold's established potency (IC₅₀ values in the low micromolar to nanomolar range) makes it a preferred choice over unsubstituted indole for structure-activity relationship (SAR) studies. Procurement of this specific compound ensures access to a validated core for hit-to-lead campaigns targeting HIV-1 [1].

CNS Drug Discovery: Dopamine D4 Receptor Ligand Synthesis

The 1-benzyl-1H-indole framework is essential for achieving high-affinity binding to the dopamine D4 receptor. Researchers investigating novel antipsychotics or treatments for Parkinson's disease will find this compound indispensable. Simple N-alkyl indoles lack the necessary benzyl group for target engagement, making 1-benzyl-1H-indole the required starting material for this chemotype [2].

Chemical Biology: Cell-Permeable Probe Development

With a computed LogP of 4.3, 1-benzyl-1H-indole provides a significant lipophilicity advantage over unsubstituted indole (LogP 2.14). This property makes it a more suitable scaffold for designing cell-permeable fluorescent probes or photoaffinity labels where passive diffusion across membranes is required. The benzyl group also serves as a convenient handle for further functionalization [3].

Analytical Chemistry: Reference Standard for N-Benzyl Indole Characterization

The distinct 1H NMR spectrum of 1-benzyl-1H-indole, featuring the diagnostic benzyl CH₂ singlet at δ 5.48 ppm, makes it an ideal reference compound for the structural confirmation of more complex N-benzyl indole derivatives. It can be used as a calibration standard in NMR and LC-MS methods to ensure the identity and purity of synthesized analogs .

Technical Documentation Hub

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